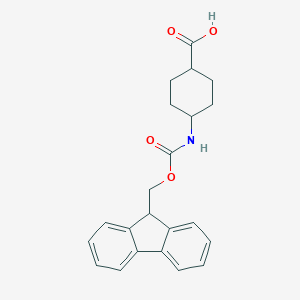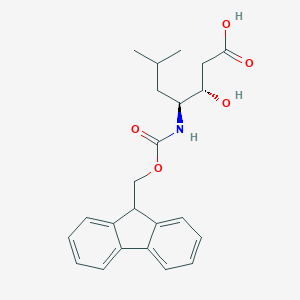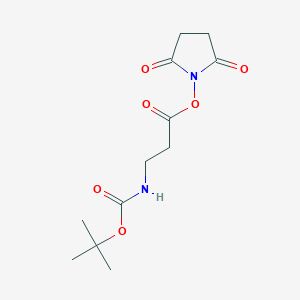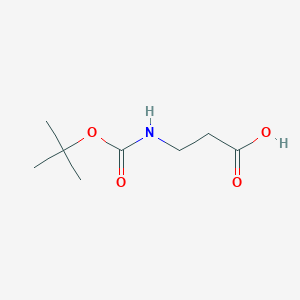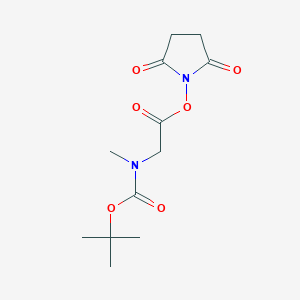
Boc-Sar-OSu
Übersicht
Beschreibung
“Boc-Sar-OSu” is a chemical compound with the molecular formula C12H18N2O6 . It is used in the field of organic synthesis, particularly in the protection of amino functions .
Synthesis Analysis
The synthesis of Boc-Sar-OSu involves the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu). This process can be carried out under mild reaction conditions in a catalyst and solvent-free media . The products of this synthesis are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving Boc-Sar-OSu primarily involve the protection of amino functions. This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Application 1: Boc Protection of Amines
- Scientific Field : Organic Chemistry
- Summary of the Application : Boc-Sar-OSu is used in the Boc protection of amines, a widely used strategy in organic and medicinal chemistry . This is particularly important for biologically active compounds that contain amine groups .
- Methods of Application : The N-t-Boc protection of amines was achieved under ambient conditions, affording high yields (84–95%) in very short reaction times (5 min–2 h) . The approach was confirmed by a crystal structure .
- Results or Outcomes : The catalyst used in this process could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .
Application 2: Green and Eco-friendly Route for BOC Protection of Amines
- Scientific Field : Green Chemistry
- Summary of the Application : Boc-Sar-OSu is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This approach eliminates the usage of solvents and catalysts to enhance green chemistry .
Application 3: Construction of PET/Fluorescence Probe Based on Sarcophagine Cage
- Scientific Field : Molecular Imaging and Biology
- Summary of the Application : Boc-Sar-OSu is used in the construction of a PET/Fluorescence probe based on a sarcophagine cage . This provides an opportunity to integrate diagnosis with treatment .
- Methods of Application : The c(RGDyK)2 peptide (denoted as RGD2) and fluorescence dye Cy5.5 were conjugated with BaAn(Boc)Sar to form BaAnSar-RGD2-Cy5.5 . Then, BaAnSar-RGD2-Cy5.5 was labeled with 64Cu in ammonium acetate buffer .
- Results or Outcomes : MicroPET quantification analysis shows that the U87MG tumor uptake is 6.41±0.28, 6.51±1.45, and 5.92±1.57 %ID/g at 1, 4, and 20 h postinjection, respectively . Good correlation was obtained between the tumor to muscle ratios measured by the radioactivity and fluorescence intensity .
Application 4: Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry
- Summary of the Application : Boc-Sar-OSu is used in the dual protection of amino functions . This is particularly important in the synthesis of multifunctional targets where amino functions often occur .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate (Boc), which is a commonly used protective group for amines . This process can accommodate two such groups, resulting in products containing one or two Boc-groups .
- Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products resulting from dual protection of amines and amides .
Application 5: Solid-Phase Peptide Synthesis
- Scientific Field : Biochemistry
- Summary of the Application : Boc-Sar-OSu is used in solid-phase peptide synthesis . This method is valuable in large-scale manufacturing and for specialized laboratory applications .
- Methods of Application : The process involves the temporary protection of the α-amino group during solid-phase peptide synthesis . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results or Outcomes : The use of Boc has been a breakthrough outside the peptide field and is now ranked as "one of the most commonly used protective groups for amines" .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKCHUPMRHPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448548 | |
| Record name | Boc-Sar-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Sar-OSu | |
CAS RN |
80621-90-5 | |
| Record name | Boc-Sar-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



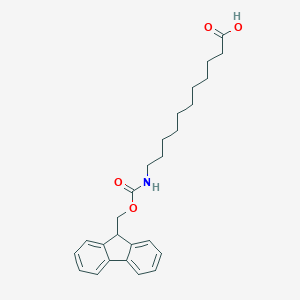
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)
